N-(Ethoxymethyl)-N-isopropylpropan-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
62992-34-1 |
|---|---|
Molecular Formula |
C9H21NO |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
N-(ethoxymethyl)-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C9H21NO/c1-6-11-7-10(8(2)3)9(4)5/h8-9H,6-7H2,1-5H3 |
InChI Key |
LWHCUIXVTGOWIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN(C(C)C)C(C)C |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of N Ethoxymethyl N Isopropylpropan 2 Amine
Fundamental Amine Reactivity Principles
The chemical behavior of N-(Ethoxymethyl)-N-isopropylpropan-2-amine is fundamentally dictated by the presence of a secondary amine functional group. The reactivity of this group is a product of the nitrogen atom's lone pair of electrons and the nature of the substituents attached to it.
Nucleophilic Character of the Amine Nitrogen
The defining characteristic of an amine is the lone pair of electrons on the nitrogen atom, which imparts nucleophilic properties to the molecule. libretexts.orgambeed.com This electron pair is readily available to attack electron-deficient centers, or electrophiles, initiating a wide array of chemical transformations. libretexts.org In this compound, the nitrogen atom, bonded to two carbon atoms and a hydrogen, can act as a nucleophile in various reactions. anu.edu.au The availability of this lone pair for donation to an electrophile is a key determinant of the compound's reactivity. chemistrysteps.com
Steric and Electronic Effects on Reactivity
The reactivity of the amine nitrogen in this compound is modulated by both steric and electronic effects stemming from its substituents: the isopropyl group and the ethoxymethyl group.
Electronic Effects: The isopropyl group, being an alkyl group, is electron-donating. This inductive effect increases the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity compared to ammonia. libretexts.org Conversely, the ethoxymethyl group (-CH₂OCH₂CH₃) introduces an oxygen atom, which is more electronegative than carbon. This can exert an electron-withdrawing inductive effect, potentially reducing the nitrogen's nucleophilicity. N-alkoxyamines are noted to be significantly less basic than their parent amines. chimia.ch The pKa of protonated alkoxyamines is generally in the range of 1.5–5, which is several orders of magnitude lower than that of typical amines. chimia.ch This suggests that the ethoxymethyl group in this compound likely diminishes the basicity of the amine.
Steric Effects: The bulky isopropyl groups attached to the nitrogen atom create steric hindrance, which can impede the approach of electrophiles to the nucleophilic nitrogen center. blogspot.com This steric crowding can influence the rate and feasibility of certain reactions. While electronic effects primarily influence basicity, steric hindrance plays a more significant role in moderating nucleophilicity. libretexts.org For instance, highly hindered amines often exhibit lower reactivity in nucleophilic substitution reactions. acs.org
Specific Reaction Pathways
The interplay of the nucleophilic nitrogen and the steric and electronic properties of its substituents dictates the specific reaction pathways available to this compound.
Alkylation and Acylation Reactions
Alkylation: As a secondary amine, this compound can undergo alkylation reactions with alkyl halides. In this Sₙ2 reaction, the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. fishersci.co.uk This reaction would yield a tertiary amine. However, the alkylation of secondary amines can sometimes be difficult to control and may lead to a mixture of products, as the resulting tertiary amine can also be nucleophilic and react further to form a quaternary ammonium (B1175870) salt. fishersci.co.uk The rate of alkylation is influenced by the steric bulk around the nitrogen; therefore, the two isopropyl groups in the target molecule would be expected to slow down the rate of this reaction. fishersci.co.uk
Acylation: Secondary amines readily react with acylating agents like acid chlorides and acid anhydrides to form N,N-disubstituted amides. blogspot.comyoutube.com This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). youtube.com A base, such as pyridine, is often used to neutralize the acidic byproduct (e.g., HCl). stackexchange.com Unlike alkylation, over-acylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair over the carbonyl group. blogspot.com
| Reaction | Reactant | Product | General Conditions |
| Alkylation | Alkyl Halide (R-X) | Tertiary Amine | Heat, often with a base to neutralize HX |
| Acylation | Acid Chloride (R-COCl) | N,N-disubstituted Amide | Base (e.g., pyridine) |
| Acylation | Acid Anhydride ((RCO)₂O) | N,N-disubstituted Amide | Often requires heating |
Reactions with Carbonyl Compounds (Enamine Formation)
Secondary amines react with aldehydes and ketones in the presence of an acid catalyst to form enamines. libretexts.org This reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration, which involves the removal of a proton from an adjacent carbon, leads to the formation of the C=C double bond of the enamine. libretexts.org Unlike primary amines which form imines (C=N), secondary amines lack the second proton on the nitrogen required for imine formation. pressbooks.pub The formation of enamines is a reversible process, and the equilibrium can often be shifted towards the product by removing the water formed during the reaction. masterorganicchemistry.com The rate of enamine formation is typically optimal under weakly acidic conditions (pH 4-5). pressbooks.pub
| Reactant | Intermediate | Product | Key Features |
| Aldehyde/Ketone | Carbinolamine | Enamine | Acid-catalyzed, reversible, formation of a C=C-N linkage |
Interactions with Acidic Species and Salt Formation
As a base, this compound will react with acids to form ammonium salts. anu.edu.au The lone pair on the nitrogen atom accepts a proton from the acid, resulting in the formation of a positively charged ammonium ion and the conjugate base of the acid. libretexts.org This is a typical acid-base neutralization reaction. The resulting ammonium salts are generally water-soluble, a property that is often utilized in the separation and purification of amines from non-basic organic compounds. acs.org The basicity of this compound, and thus the stability of the resulting salt, is influenced by the electronic effects of its substituents as discussed in section 3.1.2.
| Acid Type | Product | Solubility |
| Strong Mineral Acids (e.g., HCl, H₂SO₄) | Ammonium Halide/Sulfate Salts | Typically water-soluble |
| Carboxylic Acids (R-COOH) | Ammonium Carboxylate Salts | Varies with structure |
Mechanistic Investigations
The cleavage of the carbon-oxygen or carbon-nitrogen bond in N,O-acetals like this compound can proceed through different mechanistic pathways. The predominant mechanism is often dependent on the structure of the molecule and the reaction conditions.
Concerted vs. Stepwise Mechanisms in Amine Reactions
The distinction between concerted and stepwise reaction mechanisms is fundamental to understanding the reactivity of this compound. A concerted reaction occurs in a single step where all bond-breaking and bond-forming processes happen simultaneously through a single transition state. researchgate.netresearchgate.net In contrast, a stepwise reaction involves multiple, distinct steps with the formation of one or more reactive intermediates. researchgate.netresearchgate.net
In the context of N,O-acetal hydrolysis, a key reaction for this class of compounds, the mechanism is generally considered stepwise under acidic conditions. nih.govacs.org The reaction is initiated by the protonation of the ether oxygen, which enhances the leaving group ability of the ethoxy group. Subsequent cleavage of the carbon-oxygen bond leads to the formation of a resonance-stabilized carbocation intermediate. nih.gov This intermediate is then attacked by a nucleophile, such as water, to complete the reaction. The formation of this carbocation intermediate is often the rate-determining step. nih.gov
The stability of this potential carbocation is a critical factor. For this compound, the nitrogen atom adjacent to the reacting carbon can stabilize the positive charge through resonance, thus favoring a stepwise, SN1-like mechanism. In an SN1 (unimolecular nucleophilic substitution) mechanism, the rate of reaction is dependent only on the concentration of the substrate. Conversely, if the structure were less able to stabilize a carbocation, a concerted SN2 (bimolecular nucleophilic substitution) mechanism might be favored, where the nucleophile attacks the carbon at the same time as the leaving group departs. researchgate.netchemrxiv.org
Solvent Effects on Reaction Mechanisms
The solvent in which a reaction is conducted can significantly influence the reaction rate and mechanism. The polarity of the solvent is a particularly important factor. Polar protic solvents, which have a hydrogen atom attached to an electronegative atom (like in water and alcohols), are effective at stabilizing charged species like carbocation intermediates and anions through hydrogen bonding. researchgate.net
For reactions proceeding through a stepwise, SN1-like mechanism involving the formation of a charged intermediate, an increase in solvent polarity generally leads to an increase in the reaction rate. This is because the polar solvent molecules solvate the charged transition state and the carbocation intermediate, lowering their energy and thus the activation energy of the reaction. nih.gov The solvolysis of tert-butyl chloride, a classic SN1 reaction, demonstrates this effect, with a dramatic increase in rate when moving from less polar acetic acid to highly polar water. researchgate.net
Conversely, for a concerted SN2 reaction, the effect of the solvent is more complex. In many cases, an increase in the polarity of a protic solvent can decrease the rate of an SN2 reaction. This is because the polar protic solvent can form strong hydrogen bonds with the nucleophile, stabilizing it and making it less reactive. researchgate.net
The following table illustrates the effect of solvent on the relative rates of SN1 and SN2 reactions, providing a framework for understanding how the reactivity of this compound might be influenced by the reaction medium.
Table 1: Relative Rates of Solvolysis of tert-Butyl Chloride (SN1) in Different Solvents
| Solvent | Dielectric Constant (ε) | Relative Rate |
|---|---|---|
| Acetic Acid | 6 | 1 |
| Methanol | 33 | 4 |
| Water | 78 | 150,000 |
Data sourced from a study on solvent effects in chemical reactions. researchgate.net
Role of Catalysis in Amine Transformations
Catalysts can dramatically accelerate the rate of chemical reactions without being consumed in the process. For the reactions of N,O-acetals like this compound, acid catalysis is particularly important. nih.govacs.org
In acid-catalyzed hydrolysis, the acid protonates the ether oxygen, making the ethoxy group a much better leaving group. acs.orgresearchgate.net This initial protonation step is crucial for facilitating the cleavage of the C-O bond. The rate of acid-catalyzed hydrolysis of acetals is directly proportional to the concentration of the acid catalyst. acs.org
Recent research has also explored the use of more complex catalytic systems. For instance, a self-assembled supramolecular host has been shown to catalyze the hydrolysis of acetals in basic solution, a condition under which they are typically stable. osti.gov This catalytic assembly provides a hydrophobic cavity that binds the acetal (B89532) substrate and facilitates its hydrolysis, leading to significant rate accelerations. osti.gov
The efficiency of a catalyst can be quantified by comparing the rate of the catalyzed reaction (kcat) to the rate of the uncatalyzed reaction (kuncat). The following table shows the rate acceleration achieved by a supramolecular catalyst for the hydrolysis of two different acetals.
Table 2: Rate Acceleration of Acetal Hydrolysis by a Supramolecular Catalyst
| Substrate | kcat (s-1) | kuncat (s-1) | Rate Acceleration (kcat/kuncat) |
|---|---|---|---|
| 2-(p-Nitrophenyl)-1,3-dioxolane | 8.00 x 10-4 | 4.3 x 10-6 | 190 |
| 1,1-Diethoxymethane | 4.79 x 10-3 | 4.9 x 10-6 | 980 |
Data sourced from a study on the acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly. osti.gov
Furthermore, studies on the acid-catalyzed hydrolysis of various geminal ethers have provided quantitative data on how the structure of the acetal affects its reactivity. The hydroxonium catalytic coefficients (kH+), which represent the rate constant for the acid-catalyzed reaction, vary with the substitution pattern of the acetal.
Table 3: Hydroxonium Catalytic Coefficients for the Hydrolysis of Various Geminal Ethers
| Compound | Structure | kH+ (M-1s-1) |
|---|---|---|
| Trimethyl orthoformate | HC(OCH3)3 | 0.16 |
| Triethyl orthoformate | HC(OCH2CH3)3 | 1.8 |
| Trimethyl orthoacetate | CH3C(OCH3)3 | 7.0 |
| Triethyl orthoacetate | CH3C(OCH2CH3)3 | 20.1 |
Data sourced from a kinetic appraisal of the hydrolysis of geminal ethers. nih.gov
This data indicates that increasing the electron-donating ability of the substituents on the acetal carbon (from H to CH3) and on the oxygen atoms (from methyl to ethyl) increases the rate of hydrolysis, which is consistent with a mechanism involving the formation of a carbocation intermediate. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of N Ethoxymethyl N Isopropylpropan 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise bonding and connectivity within a molecule. By analyzing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, a detailed structural map of N-(Ethoxymethyl)-N-isopropylpropan-2-amine can be constructed.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.
Based on data from structurally related compounds such as N-ethylisopropylamine chemicalbook.com, diisopropylamine (B44863) ichemical.com, and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine chemicalbook.com, the following proton signals are anticipated:
Isopropyl Protons: The two isopropyl groups are chemically equivalent. The six methyl protons (-CH(CH ₃)₂) are expected to appear as a doublet due to coupling with the adjacent methine proton. This signal is likely to be found in the upfield region, around δ 1.0-1.2 ppm . The two methine protons (-CH (CH₃)₂) will appear as a septet (or multiplet) due to coupling with the six methyl protons, and their chemical shift will be further downfield, estimated to be around δ 2.8-3.0 ppm , owing to the deshielding effect of the adjacent nitrogen atom. chemicalbook.comichemical.com
Ethoxymethyl Protons: The protons of the ethoxymethyl group (-CH₂OCH₂CH₃) will exhibit characteristic shifts. The methylene (B1212753) protons attached to the nitrogen (N-CH ₂-O) are expected to be a singlet and appear significantly downfield due to the influence of both the nitrogen and oxygen atoms, likely in the range of δ 3.8-4.0 ppm . chemicalbook.com The methylene protons of the ethyl group (-O-CH ₂-CH₃) will present as a quartet, coupled to the methyl protons, with an expected chemical shift around δ 3.4-3.6 ppm . The terminal methyl protons (-OCH₂CH ₃) will appear as a triplet, coupled to the adjacent methylene protons, in the region of δ 1.1-1.3 ppm . chemicalbook.com
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| -CH(CH ₃)₂ | 1.0 - 1.2 | Doublet | 12H |
| -OCH₂CH ₃ | 1.1 - 1.3 | Triplet | 3H |
| -CH (CH₃)₂ | 2.8 - 3.0 | Septet/Multiplet | 2H |
| -O-CH ₂-CH₃ | 3.4 - 3.6 | Quartet | 2H |
| N-CH ₂-O | 3.8 - 4.0 | Singlet | 2H |
Carbon NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments and their electronic nature. For this compound, five unique carbon signals are expected.
Drawing on spectral data for related amines and ethers docbrown.infonist.gov, the predicted chemical shifts are as follows:
Isopropyl Carbons: The four methyl carbons (-CH(C H₃)₂) of the two equivalent isopropyl groups are expected to resonate at approximately δ 20-22 ppm . The two methine carbons (-C H(CH₃)₂) will be shifted downfield due to the attachment to nitrogen, appearing around δ 48-52 ppm . spectrabase.com
Ethoxymethyl Carbons: The methyl carbon of the ethyl group (-OCH₂C H₃) is predicted to have a chemical shift in the range of δ 14-16 ppm . The methylene carbon adjacent to the oxygen (-OC H₂CH₃) is expected around δ 65-68 ppm . The methylene carbon situated between the nitrogen and oxygen atoms (N-C H₂-O) will be significantly deshielded and is anticipated to appear in the δ 80-85 ppm region. researchgate.net
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -OCH₂C H₃ | 14 - 16 |
| -CH(C H₃)₂ | 20 - 22 |
| -C H(CH₃)₂ | 48 - 52 |
| -OC H₂CH₃ | 65 - 68 |
| N-C H₂-O | 80 - 85 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. The molecular formula of this compound is C₉H₂₁NO, giving it a molecular weight of 159.27 g/mol .
The fragmentation of tertiary amines and ethers is well-documented. docbrown.info For this compound, the following fragmentation pathways are anticipated:
α-Cleavage: This is a characteristic fragmentation for amines and ethers. docbrown.info Cleavage of the C-C bond adjacent to the nitrogen atom is expected to be a dominant pathway. Loss of an isopropyl radical would lead to a fragment ion at m/z 116 . The loss of a methyl group from an isopropyl moiety would result in a fragment at m/z 144 .
Cleavage of the Ethoxymethyl Group: The bond between the nitrogen and the ethoxymethyl group can cleave, leading to a diisopropylaminium ion at m/z 100 . Fragmentation can also occur within the ethoxymethyl group itself. For instance, cleavage of the C-O bond could generate an ethoxy radical and a fragment at m/z 114 .
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment | Origin |
| 159 | [C₉H₂₁NO]⁺ | Molecular Ion |
| 144 | [C₈H₁₈NO]⁺ | Loss of a methyl radical |
| 116 | [C₆H₁₄NO]⁺ | Loss of an isopropyl radical |
| 114 | [C₇H₁₆N]⁺ | Loss of an ethoxy radical |
| 100 | [C₆H₁₄N]⁺ | Diisopropylaminium ion |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. As a tertiary amine, this compound will not show the characteristic N-H stretching bands seen in primary and secondary amines. hmdb.ca
The key expected IR absorption bands are:
C-H Stretching: Strong absorptions in the range of 2850-2970 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl groups.
C-O Stretching: A strong, characteristic band for the ether linkage (C-O-C) is expected in the region of 1100-1150 cm⁻¹ . nih.gov
C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines typically appears in the range of 1020-1220 cm⁻¹ . hmdb.ca This band may overlap with other absorptions in the fingerprint region.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2850 - 2970 | C-H stretch (alkyl) | Strong |
| 1100 - 1150 | C-O stretch (ether) | Strong |
| 1020 - 1220 | C-N stretch (amine) | Medium-Strong |
Other Advanced Spectroscopic Techniques in Amine Research
While NMR, MS, and IR are the primary tools for structural elucidation, other spectroscopic techniques can provide further insights into the properties of amines under specific conditions.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. In its ground state, this compound is a diamagnetic molecule with no unpaired electrons and is therefore EPR-silent.
However, EPR spectroscopy becomes a highly valuable tool in studying the reactivity of amines, particularly in reactions where they may form radical cations or be part of a system containing a paramagnetic center. For instance, if this compound were to undergo a one-electron oxidation, the resulting radical cation would be paramagnetic and could be characterized by EPR. The hyperfine coupling of the unpaired electron with the nitrogen nucleus (¹⁴N, I=1) and adjacent protons would provide detailed information about the electronic structure and distribution of the unpaired spin within the radical.
X-ray Absorption and Emission Spectroscopies
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a compound. For this compound, XAS studies focusing on the nitrogen K-edge could provide valuable insights into the environment of the nitrogen atom.
Research Findings:
No specific research findings for X-ray absorption or emission spectroscopy of this compound were found in the public domain. In a general context, such an analysis would be expected to reveal information about the oxidation state of the nitrogen atom, its coordination number, and the distances to its neighboring carbon and hydrogen atoms. The fine structure near the absorption edge (XANES or NEXAFS) would be sensitive to the local symmetry and bonding environment of the nitrogen, including the C-N and N-O bonds.
Data Table:
As no experimental data is available, a representative data table cannot be constructed. A hypothetical table for N K-edge XAS data might include:
| Feature | Energy (eV) | Assignment |
| Pre-edge Peak | Hypothetical | 1s → σ* (N-C) |
| Main Edge | Hypothetical | 1s → continuum |
| EXAFS Oscillations | Hypothetical | Scattering from neighboring C, O atoms |
Raman Spectroscopy
Raman spectroscopy is a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase and polymorphy, crystallinity and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source.
Research Findings:
Specific Raman spectroscopic studies dedicated to the structural elucidation of this compound are not present in the available scientific literature. A Raman analysis of this compound would be expected to show characteristic vibrational modes for the various functional groups present in the molecule. These would include stretching and bending modes for C-H, C-C, C-N, and C-O bonds. The isopropyl groups would have distinct vibrational signatures, as would the ethoxymethyl group.
Data Table:
Without experimental data, a specific data table of Raman shifts for this compound cannot be compiled. A table of expected characteristic Raman bands could be hypothesized as follows:
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment (Hypothetical) |
| 2800-3000 | C-H stretching (alkyl) |
| 1440-1480 | C-H bending (alkyl) |
| 1050-1150 | C-N stretching |
| 1080-1150 | C-O-C stretching (ether) |
| 800-950 | Isopropyl group skeletal vibrations |
It is important to emphasize that the data presented in the tables above is purely hypothetical and intended for illustrative purposes only. The generation of accurate and scientifically valid data would require experimental measurement and analysis of this compound.
Computational Chemistry and Theoretical Studies of N Ethoxymethyl N Isopropylpropan 2 Amine
Density Functional Theory (DFT) Applications in Amine Chemistry
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. mpg.de DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This makes DFT computationally more feasible for larger systems compared to traditional wave-function-based methods. mpg.de In amine chemistry, DFT is widely used to study reaction mechanisms, predict spectroscopic properties, and analyze electronic structure and reactivity. acs.orgnih.gov
DFT calculations are instrumental in elucidating the detailed mechanisms of chemical reactions involving amines. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products. researchgate.net This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction kinetics. acs.orgrsc.org
For instance, DFT has been successfully applied to study the reaction mechanisms of primary amines with aldehydes, revealing the formation of carbinolamines and protonated Schiff bases. researchgate.netnih.gov Similarly, the mechanisms of amine reactions with other molecules, such as the guanidine-catalyzed ring-opening of cyclic carbonates, have been investigated, highlighting the role of the amine's structure in the reaction pathway. rsc.org In the context of N-(Ethoxymethyl)-N-isopropylpropan-2-amine, DFT could be employed to study its reactions with various electrophiles and nucleophiles, identifying the most probable reaction pathways and the structures of the transition states involved.
Table 1: Examples of DFT Applications in Elucidating Amine Reaction Mechanisms
| Reactants | Investigated Mechanism | Key Findings |
| Primary Amines + Aldehydes | Nucleophilic attack and formation of Schiff bases | The reaction can lead to carbinolamines or protonated Schiff bases depending on the reaction conditions. researchgate.netnih.gov |
| Amines + Cyclic Carbonates | Guanidine-catalyzed ring-opening | The nature of the amine (aromatic vs. aliphatic) influences the reaction pathway. rsc.org |
| Amines + Ozone | Ozonation and degradation | The reaction proceeds via an initial oxygen-transfer, with different products for primary, secondary, and tertiary amines. rsc.org |
| Amines + CO2 | Carbon capture | DFT can determine reaction thermodynamics and kinetics, identifying favorable pathways for carbamate (B1207046) or bicarbonate formation. acs.org |
DFT calculations can accurately predict various spectroscopic properties of molecules, such as vibrational (infrared and Raman) and electronic (UV-Vis) spectra. acs.orgmdpi.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data for structural confirmation. nih.gov Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.comnih.gov
For this compound, DFT calculations could provide a theoretical vibrational spectrum, aiding in the assignment of experimental IR and Raman bands. TD-DFT calculations could predict its electronic absorption spectrum, offering insights into its electronic transitions.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound using DFT
| Spectroscopic Property | Predicted Value/Range | Information Gained |
| Vibrational Frequencies (IR/Raman) | ||
| C-H stretching | 2800-3000 cm⁻¹ | Presence of alkyl groups |
| C-N stretching | 1000-1200 cm⁻¹ | Characteristic amine stretching |
| C-O-C stretching | 1050-1150 cm⁻¹ | Presence of the ethoxy group |
| Electronic Transitions (UV-Vis) | ||
| λmax | ~200-250 nm | n → σ* transitions typical for amines |
Note: These are hypothetical values based on typical ranges for similar functional groups. Actual values would require specific DFT calculations.
DFT provides a detailed picture of the electronic structure of a molecule, which is crucial for understanding its reactivity. mpg.de Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov
Other reactivity descriptors that can be calculated using DFT include:
Molecular Electrostatic Potential (MEP): This map shows the charge distribution on the molecule's surface, indicating sites susceptible to electrophilic and nucleophilic attack. nih.gov
Local Reactivity Descriptors: Fukui functions and local softness can identify the most reactive sites within the molecule. mdpi.com
For this compound, an analysis of these descriptors would reveal the most likely sites for protonation, oxidation, and nucleophilic attack, providing a theoretical basis for its chemical behavior.
Table 3: Key Electronic Structure and Reactivity Descriptors from DFT
| Descriptor | Definition | Application to Amine Chemistry |
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates the ability to donate electrons (nucleophilicity). Higher HOMO energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates the ability to accept electrons (electrophilicity). Lower LUMO energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally implies higher reactivity and lower kinetic stability. nih.gov |
| Molecular Electrostatic Potential (MEP) | 3D map of electron density | Identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. nih.gov |
| Chemical Hardness (η) | Resistance to change in electron distribution | Harder molecules have a larger HOMO-LUMO gap and are less reactive. mdpi.com |
| Chemical Softness (S) | Reciprocal of hardness | Softer molecules are more polarizable and more reactive. mdpi.com |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ulisboa.pt By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior of molecules and materials at the atomic level. aip.org
In the context of amine chemistry, MD simulations have been used for a variety of applications:
Studying Interfacial Properties: MD simulations can model the behavior of amines at interfaces, such as liquid-vapor or liquid-liquid interfaces, which is relevant for applications like emulsification and corrosion inhibition. ulisboa.pt
Investigating Reaction Mechanisms in Solution: MD simulations can explicitly model the role of solvent molecules in a reaction, providing a more realistic picture of the reaction dynamics in solution compared to gas-phase calculations. researchgate.neturegina.ca
Simulating Material Properties: For polymers containing amine groups, MD simulations can be used to study their structural and dynamical properties, such as the swelling behavior of hydrogels. drexel.eduresearchgate.net
Modeling Complex Processes: MD simulations with reactive force fields (ReaxFF) can be used to study complex chemical processes like combustion and soot formation involving amines. nih.gov
For this compound, MD simulations could be used to study its behavior in different solvents, its interaction with surfaces, and its role in more complex chemical environments.
Table 4: Applications of Molecular Dynamics Simulations in Amine Chemistry
| Application | System Studied | Information Obtained |
| Interfacial Behavior | Alkylamines at water/hydrocarbon interfaces | Surface activity, orientation at the interface, and impact on interfacial tension. ulisboa.pt |
| Reaction Dynamics | CO2 absorption in aqueous amine solutions | Role of water in the reaction mechanism, stability of intermediates like zwitterions. researchgate.neturegina.ca |
| Polymer Properties | Poly(N-isopropyl acrylamide) hydrogels | Effect of cross-linkers on swelling behavior and pore size distribution. researchgate.net |
| Degradation and Combustion | Amine fuels | Identification of intermediate species, radicals, and reaction pathways in soot formation. nih.gov |
| Surface Modification | Plasma deposition of amine-containing polymers | Mechanism of amine group formation on polymer surfaces. aip.org |
Quantum Chemical Methods for Understanding Amine Reactivity
Quantum chemical methods provide the theoretical foundation for understanding the electronic structure and reactivity of molecules. nih.gov These methods can be broadly categorized into ab initio methods, which are based on first principles without empirical parameters, and semi-empirical methods, which use some experimental data to simplify calculations. DFT is often considered a class of its own but is fundamentally a quantum chemical method.
These methods are used to calculate various molecular properties that correlate with reactivity:
Ground State Properties: Calculation of molecular geometry, orbital energies (HOMO and LUMO), and net atomic charges can help in identifying the nucleophilic and electrophilic centers in a molecule. nih.gov
Reaction Energetics: Quantum chemical methods can be used to calculate the energies of reactants, products, and transition states, allowing for the determination of reaction enthalpies, activation energies, and equilibrium constants. dnu.dp.ua
Steric and Electronic Effects: The influence of different substituents on the reactivity of amines can be systematically studied by comparing the calculated properties of a series of related molecules. dnu.dp.ua
For this compound, quantum chemical calculations could be used to quantify the electronic effects of the ethoxymethyl and isopropyl groups on the reactivity of the nitrogen atom. A comparison with other amines could provide a ranking of its relative nucleophilicity and basicity.
Table 5: Overview of Quantum Chemical Methods for Studying Amine Reactivity
| Method | Description | Application in Amine Chemistry |
| Hartree-Fock (HF) | A fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It neglects electron correlation. | A starting point for more advanced calculations. Provides reasonable geometries and orbital energies. |
| Post-Hartree-Fock Methods (e.g., MP2, CCSD(T)) | Ab initio methods that systematically improve upon the HF method by including electron correlation. | Provide highly accurate energies and properties, often used as a benchmark for other methods. |
| Density Functional Theory (DFT) | Calculates the energy and properties based on the electron density. Various functionals are available to approximate the exchange-correlation energy. mpg.de | Widely used for a balance of accuracy and computational cost. Applied to a broad range of problems in amine chemistry. acs.orgresearchgate.netnih.gov |
| Semi-empirical Methods (e.g., AM1, PM7) | Use parameters derived from experimental data to simplify the calculations. | Faster than ab initio and DFT methods, suitable for very large molecules, but generally less accurate. |
Theoretical Prediction of Amine Degradation Pathways
The degradation of amines is a significant concern in various industrial applications, such as in carbon capture processes where amines are exposed to high temperatures and oxidative environments. hw.ac.uk Theoretical methods play a crucial role in predicting the degradation pathways and products of amines, which can be difficult to study experimentally.
Computational approaches to studying amine degradation typically involve:
Identifying Plausible Pathways: DFT calculations can be used to explore various potential degradation reactions, such as thermal degradation (in the presence of CO2) and oxidative degradation (in the presence of O2, NOx, etc.). nih.govacs.org
Calculating Reaction Kinetics: By determining the activation energies for different degradation steps, the most likely degradation pathways can be identified. rsc.orgnih.gov
Investigating the Role of Contaminants: The effect of contaminants like metal ions on the degradation rate can be modeled. nih.gov
Developing Predictive Models: Quantitative Structure-Property Relationship (QSPR) models can be developed based on calculated molecular descriptors to predict the degradation rates of different amines. acs.org
For this compound, theoretical studies could predict its stability under various conditions and identify its likely degradation products. This information would be valuable for assessing its environmental impact and for designing strategies to mitigate its degradation. For example, studies on simple aliphatic amines show that ozonation leads to N-oxides for tertiary amines and nitroalkanes for primary and secondary amines. rsc.org The atmospheric degradation of amines is often initiated by reaction with OH radicals, leading to a variety of oxidation products. nilu.com
Table 6: Common Amine Degradation Products and Pathways
| Degradation Type | Conditions | Common Products | Theoretical Approach |
| Thermal Degradation | High temperature, presence of CO2 | Cyclic amines, higher molecular weight compounds. nih.gov | DFT and MD simulations to model reaction pathways and kinetics. acs.org |
| Oxidative Degradation | Presence of O2, NOx, SOx, metal ions | Carboxylic acids, aldehydes, amides, lower molecular weight compounds. nih.gov | DFT calculations to determine reaction mechanisms with oxidants. rsc.orgnilu.com |
| Atmospheric Photo-oxidation | Presence of OH radicals, sunlight | Nitramines, imines, aldehydes, amides. nilu.com | DFT calculations of reaction pathways with OH radicals. nilu.com |
Applications in Advanced Organic Synthesis and Materials Science
Role as a Synthetic Intermediate or Building Block in Complex Molecule Synthesis
The molecular architecture of N-(Ethoxymethyl)-N-isopropylpropan-2-amine makes it a valuable precursor and building block in the assembly of complex molecules. Its utility stems from its capacity to introduce both amine and ether functionalities, which are pivotal in the synthesis of a wide array of organic compounds.
Precursor to Structurally Diverse Amine Derivatives
As a synthetic intermediate, this compound serves as a foundational element for the creation of more complex amine derivatives. The ethoxymethyl group can act as a protecting group for the nitrogen atom, allowing for selective modifications at other positions of a molecule. Subsequent deprotection can then reveal the secondary amine functionality for further reactions. This strategy is instrumental in multi-step syntheses where precise control over reactive sites is paramount.
Furthermore, the diisopropylamine (B44863) substructure is a common motif in various biologically active molecules and pharmaceutical intermediates. By utilizing this compound, chemists can efficiently incorporate this sterically demanding group into target structures.
Utilization as a Reagent in Organic Transformations
Beyond its role as a structural component, this compound functions as a crucial reagent in a range of organic reactions, primarily capitalizing on its properties as a non-nucleophilic base and its potential catalytic activities.
Non-Nucleophilic Base in Stereoselective Reactions
The significant steric hindrance provided by the two isopropyl groups surrounding the nitrogen atom renders this compound a poor nucleophile. This characteristic is highly desirable in reactions where the amine is intended to act solely as a base, abstracting a proton without engaging in unwanted side reactions with electrophilic centers in the reaction mixture.
This property is particularly advantageous in stereoselective reactions, where the formation of a specific stereoisomer is the desired outcome. By minimizing non-selective nucleophilic attack, the use of a sterically hindered base like this compound can significantly enhance the stereochemical purity of the product. For instance, in elimination reactions to form alkenes, it can favor the formation of the thermodynamically more stable product by acting as a bulky base that preferentially abstracts a less sterically accessible proton.
Catalytic Roles in Organic Synthesis
Emerging research points towards the potential for this compound and structurally similar compounds to act as catalysts in various organic transformations. While specific catalytic cycles involving this exact compound are not extensively documented in publicly available literature, the fundamental properties of sterically hindered amines suggest their utility in base-catalyzed reactions. These can include condensation reactions, isomerizations, and certain types of coupling reactions where a strong, non-nucleophilic base is required to facilitate the catalytic cycle. The ethoxymethyl group might also play a role in modulating the solubility and catalytic activity of the amine in different solvent systems.
Potential in Polymer Chemistry and Functional Materials
The application of specialized amine structures is a growing area of interest in polymer chemistry and the design of functional materials. The incorporation of this compound or its derivatives into polymer chains could impart unique properties to the resulting materials.
Environmental Fate and Degradation Studies of Amines General Principles Applicable to N Ethoxymethyl N Isopropylpropan 2 Amine
Chemical Degradation Processes in Environmental Matrices
Amines that are deposited from the atmosphere or released directly into terrestrial and aquatic environments undergo further degradation. ieaghg.org These processes are influenced by the chemical and physical properties of the soil and water.
Amine functional groups themselves are generally resistant to hydrolysis under typical environmental conditions. quora.comquora.com The amide bond, a common degradation product of amines, is also kinetically stable and its hydrolysis usually requires heating with aqueous acid or base, or enzymatic catalysis. quora.commasterorganicchemistry.com
However, N-(Ethoxymethyl)-N-isopropylpropan-2-amine contains an ether linkage (ethoxymethyl group) which could be susceptible to hydrolysis, particularly under acidic conditions. This would cleave the C-O bond, potentially releasing formaldehyde (B43269), ethanol (B145695), and diisopropylamine (B44863).
Furthermore, amine salts, which can form in acidic environmental matrices, can dissociate in water. epa.gov While this is a dissociation rather than a degradation of the amine itself, it is a critical step in its environmental fate, affecting its mobility and bioavailability. epa.gov
In soil and water, amines can be degraded through chemical oxidation and reduction reactions.
Oxidation: In soils, manganese (III/IV) oxides are significant oxidants that can promote the transformation of amines. nih.gov This soil-induced oxidation can lead to the formation of polymers and the irreversible binding of the amine to soil organic matter, which reduces its mobility and bioavailability. nih.govepa.gov The oxidation of amines can also be catalyzed by other soil components like iron oxides and clays. epa.gov In aqueous environments, aerobic oxidation can convert amines to imines and subsequently to aldehydes. rsc.org
Reduction: The nitrogen atom in an amine is in a reduced state. libretexts.org Further reduction is not a typical environmental degradation pathway. However, degradation products of amines, such as nitramines and nitrosamines, can undergo reduction under certain environmental conditions.
The table below summarizes potential degradation products of this compound based on general principles.
| Degradation Pathway | Potential Products |
| Atmospheric Photo-oxidation | Diisopropylamine, Propan-2-one, Acetaldehyde, Formaldehyde, Nitrosamines, Nitramines |
| Hydrolysis (of ethoxymethyl group) | Diisopropylamine, Formaldehyde, Ethanol |
| Soil-catalyzed Oxidation | Polymerized products, products bound to organic matter |
Theoretical Modeling of Environmental Fate and Transformation Products
Theoretical modeling serves as a crucial tool for predicting the environmental fate and potential transformation products of chemical compounds like this compound, especially in the absence of extensive experimental data. These models, which include Quantitative Structure-Activity Relationships (QSARs) and computational chemistry methods, leverage the molecular structure of a substance to estimate its behavior in various environmental compartments.
QSAR models are statistically derived relationships that correlate a chemical's structural or physicochemical properties with its environmental fate or toxicological effects. researchgate.netnih.gov For amines, these models can predict key parameters such as atmospheric degradation rates, soil sorption, and biodegradability. ut.eealberta.ca The predictions are based on descriptors that quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties.
Computational chemistry, particularly Density Functional Theory (DFT), offers a more in-depth, mechanism-based approach. nih.govnilu.no These methods can be used to calculate the energetics of potential reaction pathways, identify the most likely sites of reaction on the molecule, and predict the structure of intermediate and final degradation products. nih.govresearchgate.net For instance, DFT calculations can elucidate the mechanism of reaction with key atmospheric oxidants like the hydroxyl radical (•OH). researchgate.net
In the context of this compound, a tertiary amine with an ether functional group, theoretical models would predict its reactivity based on these structural features. The presence of the tertiary amine group suggests a high reactivity towards atmospheric oxidants. nih.gov The ether linkage also provides a potential site for reaction.
Atmospheric Fate Modeling:
The primary atmospheric degradation pathway for this compound is expected to be its reaction with hydroxyl radicals (•OH). nilu.no QSAR models for atmospheric degradation often use descriptors like the highest occupied molecular orbital (HOMO) energy and ionization potential to predict reaction rate constants. researchgate.net For this compound, the nitrogen atom and the carbon atoms adjacent to the nitrogen and oxygen are likely to be the most susceptible to hydrogen abstraction by •OH radicals.
The predicted atmospheric half-life is a key output of these models. Based on its structure as a tertiary amine, the atmospheric half-life of this compound is expected to be relatively short.
Table 1: Predicted Atmospheric Degradation Parameters for this compound
| Parameter | Predicted Value | Modeling Approach |
| Rate constant for reaction with •OH | High | QSAR based on amine and ether functional groups |
| Atmospheric Half-Life | Short (hours to days) | QSAR, based on reaction with typical •OH concentrations |
Predicted Transformation Products:
Theoretical models can also predict the likely transformation products resulting from the degradation of this compound. The initial reaction with •OH is likely to involve the abstraction of a hydrogen atom from one of the alkyl groups or the ethoxymethyl group. researchgate.net Subsequent reactions with oxygen (O2) and other atmospheric species would lead to a cascade of products.
Based on the general principles of amine and ether degradation, the following transformation products can be predicted:
Aldehydes and Ketones: Oxidation of the alkyl groups can lead to the formation of propan-2-one (acetone) from the isopropyl groups and formaldehyde or other aldehydes from the ethoxymethyl group. nilu.no
Smaller Amines: Cleavage of the C-N bonds can result in the formation of diisopropylamine and other smaller secondary or primary amines.
Nitrosamines and Nitramines: In the presence of nitrogen oxides (NOx), there is a potential for the formation of N-nitrosodiisopropylamine and N-nitraminodiisopropylamine, although these are generally expected to be minor products. ut.ee
Ethers and Alcohols: Degradation of the ethoxymethyl group could lead to the formation of ethanol and other oxygenated species.
Table 2: Plausible Transformation Products of this compound in the Atmosphere
| Product Category | Example Compounds | Formation Pathway |
| Aldehydes/Ketones | Propan-2-one, Formaldehyde | Oxidation of isopropyl and ethoxymethyl groups |
| Secondary Amines | Diisopropylamine | Cleavage of the N-CH2OCH2CH3 bond |
| Nitrogenous Compounds | N-Nitrosodiisopropylamine | Reaction with NOx |
| Alcohols | Ethanol | Cleavage of the ether linkage |
Modeling in Soil and Water:
The fate of this compound in soil and water is governed by processes such as sorption to soil particles, biodegradation, and hydrolysis. QSAR models can be used to estimate the soil sorption coefficient (Koc) based on the compound's octanol-water partition coefficient (Kow) and other molecular descriptors. alberta.ca Given its amine functionality, this compound is expected to exhibit some degree of sorption to soil organic matter and clay particles.
Predictive models for biodegradation assess the likelihood of a chemical being broken down by microorganisms. ut.ee While specific predictions for this compound are not available, tertiary amines can be more resistant to biodegradation than primary or secondary amines. nih.gov The ether linkage may also influence its biodegradability. Hydrolysis of the ethoxymethyl group is another potential degradation pathway in aqueous environments, although it is generally expected to be a slow process for ethers under typical environmental pH conditions.
Table 3: Predicted Environmental Fate Parameters in Soil and Water for this compound
| Parameter | Predicted Behavior | Influencing Factors |
| Soil Sorption (Koc) | Moderate to High | Amine functionality, molecular size |
| Biodegradation | Potentially slow | Tertiary amine structure, ether linkage |
| Hydrolysis | Negligible | Stability of the ether bond |
It is important to note that these theoretical predictions provide an initial assessment of the environmental fate of this compound. Experimental studies are necessary to validate these models and provide a more definitive understanding of its behavior in the environment.
Future Research Directions
Development of Novel Synthetic Routes
The future development of applications for N-(Ethoxymethyl)-N-isopropylpropan-2-amine hinges on the availability of efficient and scalable synthetic routes. Current synthetic strategies for tertiary amines often rely on established methods such as the alkylation of secondary amines or reductive amination. Research in this area should focus on optimizing these existing pathways for the specific synthesis of this compound, with a particular emphasis on improving yields, minimizing byproducts, and utilizing environmentally benign reagents and conditions.
A key area for investigation would be the development of novel synthetic methodologies. This could include exploring transition-metal-catalyzed C-N bond-forming reactions or innovative one-pot procedures that combine the introduction of the ethoxymethyl group with the formation of the tertiary amine core. The development of "green" synthetic routes, employing sustainable solvents and minimizing waste generation, would be a particularly valuable contribution.
Table 1: Potential Synthetic Routes for Investigation
| Synthetic Approach | Key Research Focus | Potential Advantages |
| Optimized Alkylation | High-yield synthesis from diisopropylamine (B44863) and an ethoxymethyl halide. | Utilizes readily available starting materials. |
| Reductive Amination | Reaction of diisopropylamine with formaldehyde (B43269) in the presence of ethanol (B145695) and a reducing agent. | Potentially a more atom-economical approach. |
| Catalytic Amination | Development of a catalytic system for the direct amination of ethoxymethanol. | Could offer a more direct and efficient route. |
In-depth Mechanistic Studies of Specific Reactions
A thorough understanding of the reaction mechanisms involving this compound is crucial for its rational application in synthesis. Future research should be directed towards detailed mechanistic studies to elucidate its role as a base, nucleophile, and potential ligand.
Comparative studies with established non-nucleophilic bases, such as Hünig's base, would be particularly insightful. wikipedia.org Kinetic studies could quantify the impact of the ethoxymethyl group on the amine's basicity and nucleophilicity. It is hypothesized that the oxygen atom in the ethoxymethyl chain could influence the electronic properties of the nitrogen atom, potentially modulating its reactivity in a useful manner. Furthermore, the potential for this side chain to coordinate to metal centers in catalytic reactions warrants investigation.
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry offers a powerful tool for predicting and understanding the behavior of molecules. sigmaaldrich.com Advanced computational modeling should be employed to build a comprehensive understanding of the structure-reactivity relationships of this compound.
Density Functional Theory (DFT) calculations can be used to predict key properties such as its proton affinity, bond dissociation energies, and the conformational landscape of the molecule. These theoretical insights can guide experimental work by identifying the most promising avenues for investigation. Modeling its interactions in the transition states of various reactions can provide a deeper understanding of its role in promoting chemical transformations and help in the design of new, more efficient synthetic protocols.
Table 2: Computationally Derived Properties for Future Study
| Property | Computational Method | Significance |
| Proton Affinity | DFT, ab initio methods | Predicts basicity and performance as a proton scavenger. |
| Conformational Analysis | Molecular Mechanics, DFT | Understanding the steric environment around the nitrogen atom. |
| Transition State Modeling | DFT, MP2 | Elucidating reaction mechanisms and selectivity. |
Exploration of New Applications in Specialized Chemical Syntheses
Building on the knowledge gained from synthetic and mechanistic studies, the exploration of new applications for this compound in specialized chemical syntheses is a logical next step. Its unique structural features suggest potential utility in a variety of contexts.
Given its structural similarity to Hünig's base, its application as a non-nucleophilic base in a broader range of reactions, including peptide couplings, eliminations, and transition-metal-catalyzed cross-coupling reactions, should be systematically investigated. wikipedia.org The presence of the ethoxymethyl group may offer advantages in terms of solubility or by subtly influencing the course of a reaction to favor a desired outcome.
Furthermore, the potential for the ether functionality to act as a coordinating group opens up possibilities for its use as a bidentate ligand in catalysis. Research into its ability to stabilize and activate metal catalysts for a variety of organic transformations could lead to the discovery of novel and highly selective catalytic systems. Other potential areas of exploration include its use as a phase-transfer catalyst or as a building block for the synthesis of functional materials such as ionic liquids or polymers.
Q & A
Q. What are the critical safety protocols for handling N-(Ethoxymethyl)-N-isopropylpropan-2-amine in laboratory settings?
- Methodological Answer : Based on structurally related amines (e.g., N-Benzyl-N-isopropylpropan-2-amine), adhere to GHS hazard classifications: acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Use PPE including nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct experiments in fume hoods with local exhaust ventilation to minimize aerosol exposure. In case of skin contact, wash immediately with soap and water .
Q. What synthetic routes are viable for preparing this compound?
- Methodological Answer : A plausible route involves nucleophilic substitution: react isopropylamine with chloromethyl ethyl ether under basic conditions (e.g., K₂CO₃ in DMF). Alternatively, reductive amination of ethoxymethyl ketone with isopropylamine using NaBH₃CN as a reducing agent. Purify via fractional distillation or silica gel chromatography, and confirm purity via GC-MS (monitor for molecular ion at m/z ≈ 159) .
Q. Which analytical techniques are optimal for characterizing N-(Ethoxymethyl)-N-isopropylpropan-2-amine?
- Methodological Answer :
- ¹H NMR : Expect signals for ethoxymethyl (-OCH₂CH₃) as a quartet at δ ~3.5 ppm and a triplet for methylene (-CH₂O-) at δ ~4.0 ppm. Isopropyl groups show doublets near δ ~1.1 ppm.
- FT-IR : C-O stretching (1050–1150 cm⁻¹) and N-H bending (1550–1650 cm⁻¹).
- Mass Spectrometry : Base peak at m/z 159 (M⁺) with fragmentation patterns indicating loss of ethoxymethyl (-45 amu) .
Advanced Research Questions
Q. How can researchers address contradictions in reported yields of this compound under varying catalytic conditions?
- Methodological Answer : Discrepancies may arise from catalyst selection (e.g., Pd/C vs. Raney Ni) or solvent polarity. Systematically test variables:
Catalyst loading (5–20 mol%) in polar aprotic solvents (DMF, THF).
Reaction time (12–48 hrs) under inert atmosphere.
Monitor intermediates via TLC (silica gel, hexane:EtOAc 7:3). Compare yields using ANOVA to identify statistically significant optima .
Q. What strategies enhance enantiomeric purity in asymmetric synthesis of N-(Ethoxymethyl)-N-isopropylpropan-2-amine?
- Methodological Answer :
- Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during alkylation steps.
- Use enantioselective catalysts like BINAP-Ru complexes for hydrogenation.
- Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane:IPA 95:5). Optimize ee >95% by adjusting temperature (-20°C to 25°C) and catalyst-substrate ratio .
Q. How do steric and electronic effects influence the reactivity of this compound in organocatalytic applications?
- Methodological Answer : Steric hindrance from isopropyl groups reduces nucleophilicity at the amine center, while the ethoxymethyl group enhances solubility in non-polar media. Conduct DFT calculations (B3LYP/6-31G*) to map electron density distribution. Experimentally, compare reaction rates in Diels-Alder catalysis with less hindered amines (e.g., N-ethyl derivatives) .
Data Analysis and Experimental Design
Q. How should researchers design kinetic studies to probe the hydrolysis stability of N-(Ethoxymethyl)-N-isopropylpropan-2-amine?
- Methodological Answer :
- Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λ = 220 nm) or LC-MS.
- Calculate rate constants (k) using pseudo-first-order kinetics.
- Identify degradation products (e.g., formaldehyde via Nash reagent assay) and propose mechanisms (acid-catalyzed vs. base-induced cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
